SUCRALFATE (without Al and water)
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Overview
Description
Sucralfate is a medication primarily used to treat and prevent ulcers in the gastrointestinal tract. It is a complex of sucrose octasulfate and aluminum hydroxide. in this article, we will focus on sucralfate without aluminum and water. Sucralfate acts as a cytoprotective agent, forming a protective barrier on the ulcer site and shielding it from stomach acid and enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sucralfate without aluminum and water can be synthesized by reacting sucrose with sulfur trioxide or chlorosulfonic acid in the presence of an organic base such as pyridine . The reaction typically involves the following steps:
Sulfation of Sucrose: Sucrose is reacted with sulfur trioxide or chlorosulfonic acid to form sucrose octasulfate.
Purification: The resulting sucrose octasulfate is purified to remove any unreacted starting materials and by-products.
Industrial Production Methods
Industrial production of sucralfate involves large-scale sulfation of sucrose using sulfur trioxide or chlorosulfonic acid. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Sucralfate undergoes various chemical reactions, including:
Sulfation: The primary reaction involved in the synthesis of sucralfate.
Common Reagents and Conditions
Sulfur Trioxide: Used for the sulfation of sucrose.
Chlorosulfonic Acid: An alternative reagent for sulfation.
Pyridine: An organic base used to facilitate the sulfation reaction.
Major Products Formed
The major product formed from the sulfation of sucrose is sucrose octasulfate, which is the active component of sucralfate .
Scientific Research Applications
Sucralfate has a wide range of scientific research applications, including:
Mechanism of Action
Sucralfate exerts its effects by forming a protective barrier on the ulcer site. This barrier prevents the diffusion of gastric acid, pepsin, and bile salts into the ulcer, thereby promoting healing . The molecular targets and pathways involved include:
Binding to Proteins: Sucralfate binds to proteins in the ulcer site, forming a viscous, adhesive substance that adheres to the ulcer.
Stimulation of Mucus Production: Sucralfate stimulates the production of mucus, which further protects the ulcer site.
Comparison with Similar Compounds
Similar Compounds
Sodium Sucrose Sulfate: A sulfated polysaccharide with similar protective effects on the gastrointestinal mucosa.
Potassium Sucrose Octasulfate: Another sulfated derivative of sucrose with comparable properties.
Uniqueness of Sucralfate
Sucralfate is unique due to its ability to form a stable, protective barrier on the ulcer site. Unlike other sulfated polysaccharides, sucralfate’s complex structure allows it to adhere strongly to the ulcer, providing long-lasting protection .
Properties
Molecular Formula |
C12H22O35S8 |
---|---|
Molecular Weight |
982.8 g/mol |
IUPAC Name |
[2-[3,4-disulfooxy-2,5-bis(sulfooxymethyl)oxolan-2-yl]oxy-3,5-disulfooxy-6-(sulfooxymethyl)oxan-4-yl] hydrogen sulfate |
InChI |
InChI=1S/C12H22O35S8/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36) |
InChI Key |
WEPNHBQBLCNOBB-UHFFFAOYSA-N |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O |
Origin of Product |
United States |
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